

(R)-2-Bromobutanoic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (R)-2-Bromobutanoic acid

Cat. No.: B027810

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For Researchers, Scientists, and Drug Development Professionals

(R)-2-Bromobutanoic acid, a chiral carboxylic acid, serves as a crucial building block in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its stereospecific properties make it a valuable intermediate for the development of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of the physical properties of **(R)-2-Bromobutanoic acid**, supported by experimental protocols and relevant data for researchers and professionals in drug development.

Core Physical and Chemical Properties

(R)-2-Bromobutanoic acid is a colorless to pale yellow liquid under standard conditions. The presence of a chiral center at the second carbon atom is a key feature, leading to its optical activity.

Physicochemical Data

The following table summarizes the key physical and chemical properties of **(R)-2-Bromobutanoic acid** and its racemic mixture for comparative analysis.

| Property | (R)-2-Bromobutanoic Acid | 2-Bromobutanoic Acid (Racemic) | Citation |
|-------------------|--|---|----------|
| CAS Number | 2681-94-9 | 80-58-0 | [1][2] |
| Molecular Formula | C ₄ H ₇ BrO ₂ | C ₄ H ₇ BrO ₂ | [2] |
| Molecular Weight | 167.00 g/mol | 167.001 g/mol | [2][3] |
| Appearance | Pale Yellow Oil | Colorless clear or yellowish oily liquid | [4] |
| Density | 1.625 g/mL | 1.567 g/mL at 25 °C | [1][4] |
| Boiling Point | 216.6 °C at 760 mmHg | 99-103 °C at 10 mmHg | [1][2] |
| Melting Point | - | -4 °C | [1] |
| Flash Point | 84.8 °C | >112 °C | [1][2] |
| Refractive Index | 1.493 | 1.474 (n ₂₀ /D) | [4] |
| pKa | 2.95±0.10 (Predicted) | 2.95±0.10 | [1] |
| Solubility | - | Soluble in water (66 g/L at 20 °C), alcohol, and ether. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **(R)-2-Bromobutanoic acid**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR and ¹³C NMR spectra are available for 2-bromobutanoic acid, which can be used as a reference for the (R)-enantiomer. The chirality will not significantly alter the chemical shifts but may be studied using chiral shift reagents.[5][6]
- Infrared (IR) Spectroscopy:

- The IR spectrum of 2-bromobutanoic acid shows characteristic peaks for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the C-Br stretch.[7]
- Mass Spectrometry (MS):
 - The mass spectrum of 2-bromobutanoic acid provides information on the molecular weight and fragmentation pattern, aiding in its identification.[3][8]

Experimental Protocols

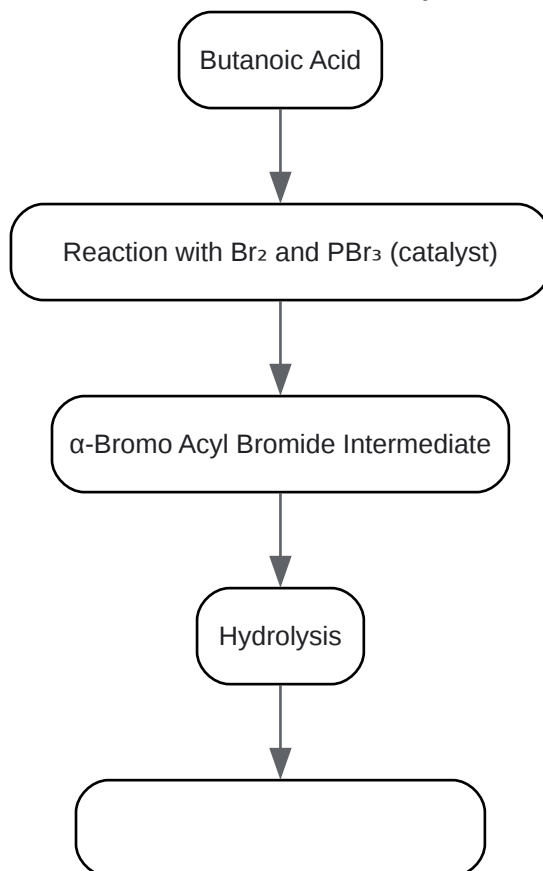
Detailed experimental procedures are essential for the synthesis and analysis of **(R)-2-Bromobutanoic acid**.

Synthesis of (R)-2-Bromobutanoic Acid

The synthesis of enantiomerically pure **(R)-2-Bromobutanoic acid** typically involves the resolution of the racemic mixture, which is commonly prepared via the Hell-Volhard-Zelinsky reaction.[1]

1. Synthesis of Racemic 2-Bromobutanoic Acid (Hell-Volhard-Zelinsky Reaction)

Workflow: Hell-Volhard-Zelinsky Reaction



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Caption: Synthesis of racemic 2-bromobutanoic acid.

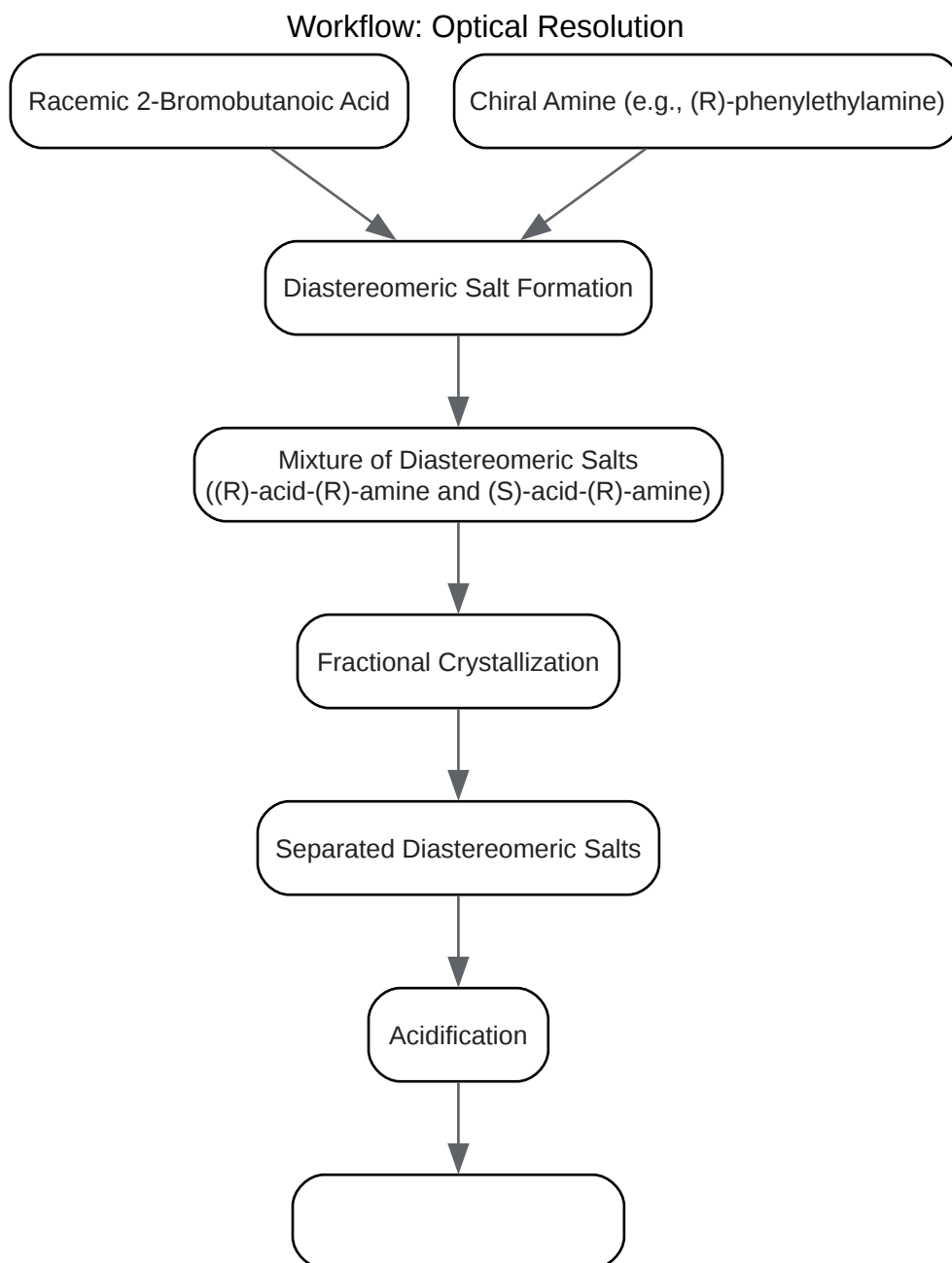
Protocol:

- To a flask containing butanoic acid, add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).
- Slowly add bromine (Br₂) to the mixture while stirring. The reaction is typically heated to initiate the reaction.
- The reaction mixture is refluxed until the reaction is complete, indicated by the disappearance of the red bromine color.
- The intermediate α-bromo acyl bromide is then carefully hydrolyzed by the addition of water to yield racemic 2-bromobutanoic acid.

- The product is then purified by distillation under reduced pressure.

2. Optical Resolution of Racemic 2-Bromobutanoic Acid

The separation of the (R) and (S) enantiomers can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as a chiral amine.^[1]



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Caption: Resolution of racemic 2-bromobutanoic acid.

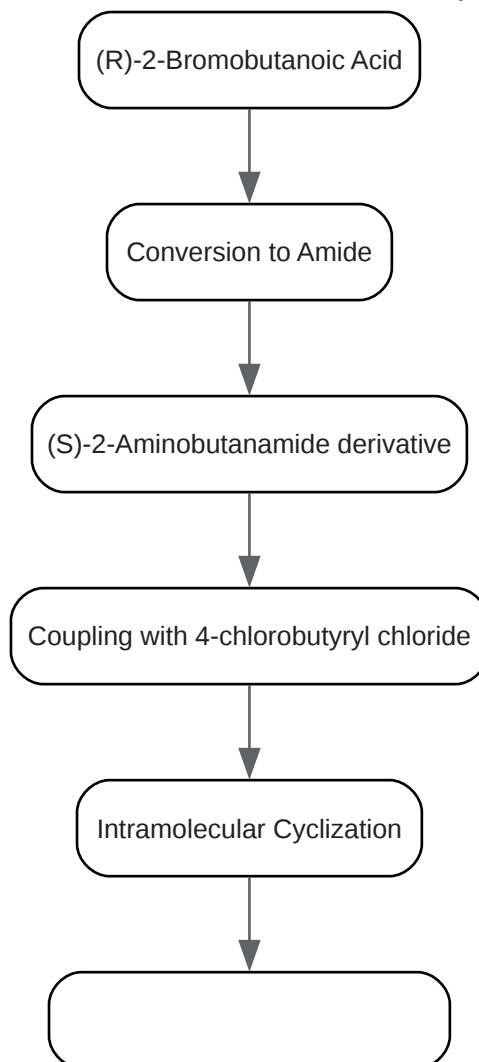
Protocol:

- Dissolve the racemic 2-bromobutanoic acid in a suitable solvent.
- Add an equimolar amount of a chiral resolving agent (e.g., (R)-1-phenylethylamine).
- The diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.
- The less soluble diastereomeric salt is isolated by filtration.
- The purified diastereomeric salt is then treated with a strong acid to liberate the enantiomerically pure **(R)-2-Bromobutanoic acid**.
- The final product is extracted and purified.

Application in Drug Development: Synthesis of Levetiracetam

(R)-2-Bromobutanoic acid is a key precursor in the synthesis of Levetiracetam, an anticonvulsant medication used for the treatment of epilepsy. The (S)-enantiomer of a derivative of 2-aminobutanamide, which can be synthesized from **(R)-2-bromobutanoic acid**, is the active component.

Logical Flow: Role in Levetiracetam Synthesis



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Caption: Synthesis of Levetiracetam from **(R)-2-bromobutanoic acid**.

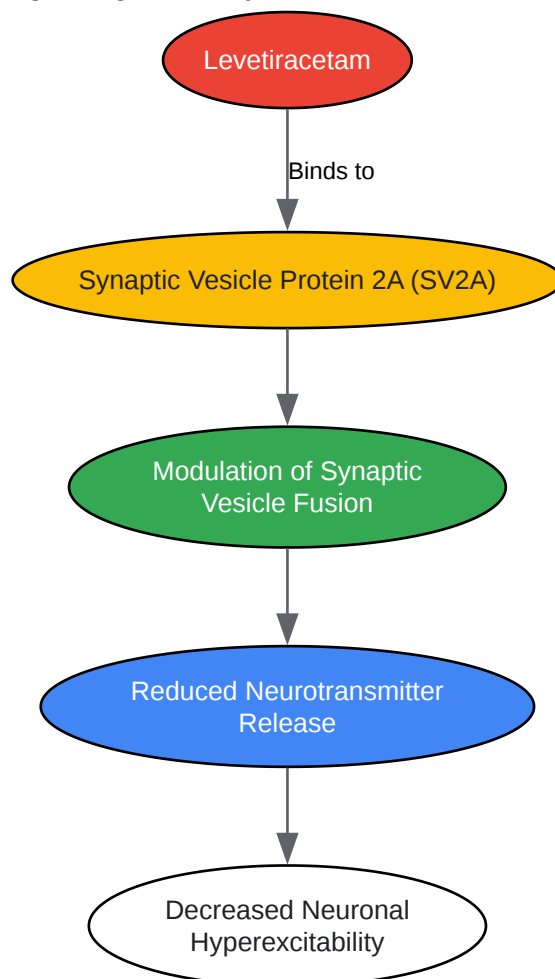
The synthesis involves the conversion of **(R)-2-bromobutanoic acid** to its corresponding amide, followed by amination with inversion of stereochemistry to yield the (S)-2-aminobutanamide derivative. This intermediate is then reacted with 4-chlorobutyryl chloride and subsequently cyclized to form Levetiracetam.^{[9][10]}

Signaling Pathway of Levetiracetam

While the precise mechanism of action of Levetiracetam is not fully elucidated, it is known to bind to the synaptic vesicle protein 2A (SV2A). This interaction is believed to modulate synaptic

neurotransmitter release, thereby reducing neuronal hyperexcitability.

Signaling Pathway: Levetiracetam Action



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Caption: Proposed mechanism of action of Levetiracetam.

This technical guide provides a foundational understanding of the physical properties, synthesis, and application of **(R)-2-Bromobutanoic acid**, offering valuable insights for professionals engaged in chemical research and pharmaceutical development.

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